molecular formula C9H14N2 B13103126 2-(Pentan-3-yl)pyrimidine

2-(Pentan-3-yl)pyrimidine

Cat. No.: B13103126
M. Wt: 150.22 g/mol
InChI Key: BREIVKDLYHCPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pentan-3-yl)pyrimidine is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a pentan-3-yl group at the second position Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentan-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pentan-3-yl-substituted nitrile with a suitable amidine under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Scale-up procedures often require rigorous control of temperature, pressure, and reactant concentrations to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 2-(Pentan-3-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Pentan-3-yl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pentan-3-yl)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing various cellular pathways. These interactions can lead to the modulation of cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Uniqueness: 2-(Pentan-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Its hydrophobic pentan-3-yl group influences its solubility and interaction with biological membranes, making it a valuable compound for studying hydrophobic interactions in biological systems .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-pentan-3-ylpyrimidine

InChI

InChI=1S/C9H14N2/c1-3-8(4-2)9-10-6-5-7-11-9/h5-8H,3-4H2,1-2H3

InChI Key

BREIVKDLYHCPJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.